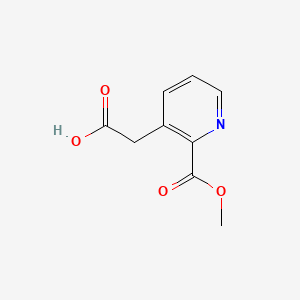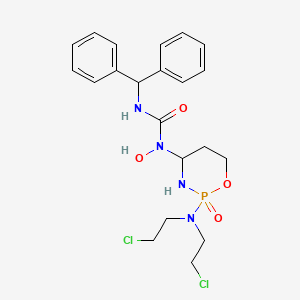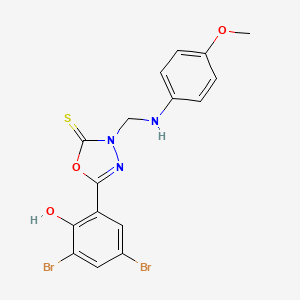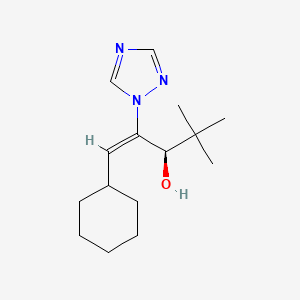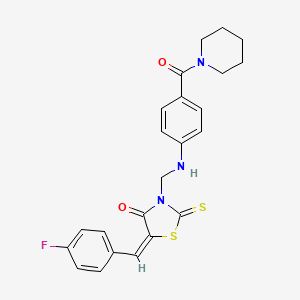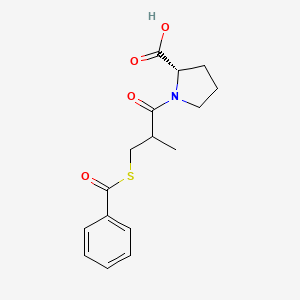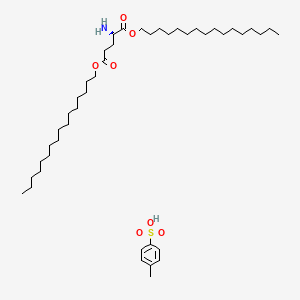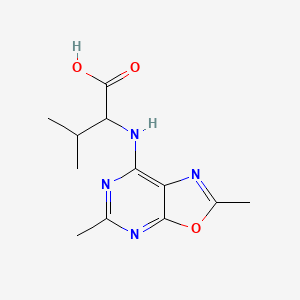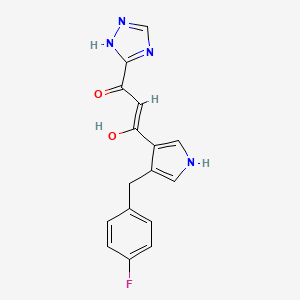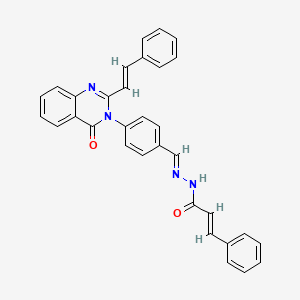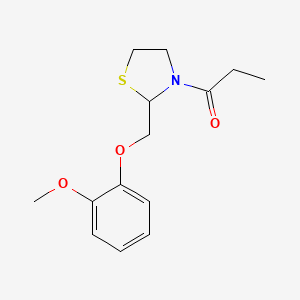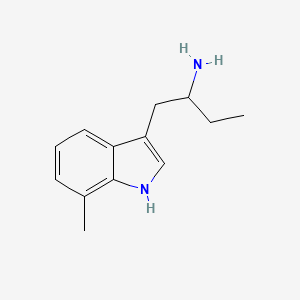
7-Methyl-alpha-ethyltryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Metil-α-etiltriptamina implica varios pasos, comenzando con el derivado de indol apropiado. Los pasos clave incluyen:
Alquilación: El derivado de indol se alquila para introducir el grupo etilo en la posición α.
Metilación: El grupo metilo se introduce en la posición 7 del anillo de indol.
Formación de amina: El paso final implica la formación del grupo amina en la posición 2 de la cadena de butan-2-amina.
Métodos de producción industrial
La producción industrial de 7-Metil-α-etiltriptamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción como la temperatura, la presión y el uso de catalizadores para garantizar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
La 7-Metil-α-etiltriptamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se pueden utilizar agentes de halogenación como cloro o bromo para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de óxidos, mientras que la sustitución puede introducir derivados halogenados.
Aplicaciones Científicas De Investigación
La 7-Metil-α-etiltriptamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los derivados de la triptamina.
Biología: El compuesto se estudia por sus efectos en la liberación de serotonina y la inhibición de la monoaminooxidasa.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en la síntesis de otros compuestos orgánicos complejos y como un estándar de referencia en química analítica.
Mecanismo De Acción
El mecanismo de acción de la 7-Metil-α-etiltriptamina implica su interacción con los receptores de serotonina y las enzimas de la monoaminooxidasa . Como un agente liberador de serotonina, aumenta los niveles de serotonina en la hendidura sináptica, lo que lleva a una mayor neurotransmisión. Además, su actividad inhibitoria de la monoaminooxidasa previene la descomposición de las monoaminas, aumentando aún más sus niveles y prolongando sus efectos .
Comparación Con Compuestos Similares
La 7-Metil-α-etiltriptamina es única debido a su alta potencia como agente liberador de serotonina e inhibidor de la monoaminooxidasa. Los compuestos similares incluyen:
- 4-Metil-α-etiltriptamina
- 5-Fluoro-α-metiltriptamina
- 5-Fluoro-α-etiltriptamina
- 7-Metil-DMT
- 7-Cloro-AMT
Estos compuestos comparten perfiles farmacológicos similares pero difieren en su potencia y efectos específicos en la liberación de serotonina y la inhibición de la monoaminooxidasa.
Propiedades
Número CAS |
13712-80-6 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
1-(7-methyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-3-11(14)7-10-8-15-13-9(2)5-4-6-12(10)13/h4-6,8,11,15H,3,7,14H2,1-2H3 |
Clave InChI |
NBLFITFQOPGXLS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CNC2=C(C=CC=C12)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


